4-(4-Methoxyphenyl)-7,7-dimethyl-2-(methylthio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 612054-27-0
Cat. No.: VC5053905
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612054-27-0 |
|---|---|
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 354.47 |
| IUPAC Name | 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylsulfanyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C20H22N2O2S/c1-20(2)9-15-18(16(23)10-20)17(14(11-21)19(22-15)25-4)12-5-7-13(24-3)8-6-12/h5-8,17,22H,9-10H2,1-4H3 |
| Standard InChI Key | NIHFUXAUBHQZRT-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(C(=C(N2)SC)C#N)C3=CC=C(C=C3)OC)C(=O)C1)C |
Introduction
The compound 4-(4-Methoxyphenyl)-7,7-dimethyl-2-(methylthio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a derivative of hexahydroquinoline, a class of heterocyclic compounds known for their diverse pharmacological properties. This compound features a unique combination of functional groups such as a methoxyphenyl moiety, a methylthio substituent, and a carbonitrile group, which contribute to its chemical reactivity and potential biological activities.
Structural Features
The molecular structure of this compound is characterized by:
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A hexahydroquinoline core, which adopts a non-planar conformation due to the presence of fused rings.
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A 4-methoxyphenyl group at position 4 that enhances aromaticity and electronic properties.
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A dimethyl substitution at position 7, contributing to steric hindrance and hydrophobicity.
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A methylthio group at position 2 that introduces sulfur-based reactivity.
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A carbonitrile group at position 3, which is often associated with bioactivity.
These structural elements are crucial for understanding its chemical behavior and interactions in biological systems.
Synthesis
This compound can be synthesized via multicomponent reactions (MCRs), which are efficient for constructing complex molecules in a single step. A typical synthesis involves:
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Reacting 4-methoxybenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), methylthioacetamide, and malononitrile in an appropriate solvent under reflux conditions.
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Using a catalyst such as ammonium acetate or piperidine to facilitate the reaction.
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Isolating the product through recrystallization from ethanol or other solvents.
The reaction mechanism involves Knoevenagel condensation followed by Michael addition and cyclization to form the hexahydroquinoline scaffold.
Biological Activities
Hexahydroquinoline derivatives are widely studied for their pharmacological potential. The specific activities of this compound may include:
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Antimicrobial Activity: The presence of sulfur and nitrile groups enhances interactions with microbial enzymes.
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Antioxidant Properties: Methoxyphenyl groups are known to scavenge free radicals.
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Anticancer Potential: Similar compounds have shown cytotoxic effects against cancer cell lines through apoptosis induction.
Further studies involving molecular docking and in vitro assays are needed to confirm these bioactivities.
Applications
This compound is valuable in:
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Medicinal Chemistry: As a lead molecule for drug development targeting microbial infections or cancer.
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Organic Synthesis: As an intermediate in synthesizing more complex heterocyclic compounds.
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Material Science: Potential applications in designing functional materials due to its aromatic and heteroatomic features.
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